TAS-114
概要
説明
TAS-114は、フルオロピリミジン系化学療法の治療効果を高めるために設計された新規の小分子阻害剤です。 これは、癌治療において広く使用されている代謝拮抗剤である5-フルオロウラシルの代謝を、デオキシウリジン5'-トリホスファートヌクレオチドヒドロラーゼとジヒドロピリミジンデヒドロゲナーゼという2つの重要な酵素を阻害することで標的としています .
準備方法
合成経路と反応条件: TAS-114の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権が所有されており、文献では公表されていません .
工業生産方法: this compoundの工業生産方法も所有権が所有されています。 この化合物は、高純度と効力を確保するために厳しい条件下で製造されていることが知られています .
化学反応の分析
反応の種類: TAS-114は、主に標的酵素との阻害反応を起こします。 それ自体では有意な固有の活性はありませんが、癌細胞におけるフルオロピリミジンの細胞毒性を高めます .
一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、さまざまな有機溶媒と触媒が含まれます。 これらの反応の特定の条件は、所有権が所有されています .
生成される主要な生成物: This compoundを含む反応から生成される主要な生成物は、その標的酵素であるデオキシウリジン5'-トリホスファートヌクレオチドヒドロラーゼとジヒドロピリミジンデヒドロゲナーゼとの阻害複合体です .
科学研究への応用
This compoundは、フルオロピリミジン系化学療法の治療効果を高める可能性を示しています。 これは、非小細胞肺癌や進行胃癌など、さまざまな癌タイプにおいて、カペシタビンやS-1などの他の化学療法薬と組み合わせて研究されています . この化合物は、5-フルオロウラシルのバイオアベイラビリティを高め、その抗腫瘍活性を向上させる能力を示しています .
科学的研究の応用
TAS-114 has shown potential in enhancing the therapeutic efficacy of fluoropyrimidine-based chemotherapy. It has been studied in combination with other chemotherapeutic agents, such as capecitabine and S-1, in various cancer types, including non-small-cell lung cancer and advanced gastric cancer . The compound has demonstrated the ability to increase the bioavailability of 5-fluorouracil and improve its antitumor activity .
作用機序
類似化合物との比較
生物活性
TAS-114 is a novel compound that functions primarily as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual inhibition mechanism enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, particularly 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and clinical implications.
This compound targets two key enzymes involved in the metabolism of pyrimidine nucleotides:
- dUTPase : This enzyme prevents the incorporation of uracil into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound increases the levels of dUTP, which can lead to enhanced cytotoxicity in cancer cells due to aberrant DNA incorporation.
- Dihydropyrimidine Dehydrogenase (DPD) : DPD is responsible for the catabolism of 5-FU. Inhibition of DPD by this compound increases the systemic availability of 5-FU, allowing for improved therapeutic outcomes.
Pharmacokinetics
A study conducted on this compound involved a population pharmacokinetic (PPK) model that analyzed plasma concentrations from 185 subjects. The findings indicated that this compound exhibited autoinduction properties, affecting its pharmacokinetic profile over time. The maximum tolerated dose (MTD) was established at approximately 360 mg/m², corresponding to about 600 mg/body based on median body surface area calculations .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Tolerated Dose | 360 mg/m² |
Bioavailability | Increased with DPD inhibition |
CYP3A4 Induction | Yes |
Autoinduction Profile | Present |
Case Study: Combination Therapy with Capecitabine
In a phase I study, this compound was administered in combination with capecitabine to evaluate its safety and efficacy. The results demonstrated that this compound significantly improved the therapeutic efficacy of capecitabine by enhancing the bioavailability of 5-FU while reducing the required dose. This synergistic effect was attributed to dual enzyme inhibition .
Efficacy in Preclinical Models
Preclinical studies have shown that this compound enhances the cytotoxic effects of fluoropyrimidines in various cancer cell lines. The compound was found to increase intracellular concentrations of 5-FU, leading to higher rates of apoptosis in tumor cells compared to treatment with fluoropyrimidines alone .
Safety Profile
The safety profile of this compound has been assessed in several clinical trials. Common adverse effects included gastrointestinal disturbances and fatigue; however, these were generally manageable and did not lead to discontinuation in most cases. The combination therapy with capecitabine was well tolerated, with no significant increase in toxicity observed compared to capecitabine alone .
特性
IUPAC Name |
N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGLRWKUQPNKD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。